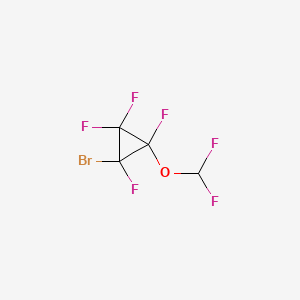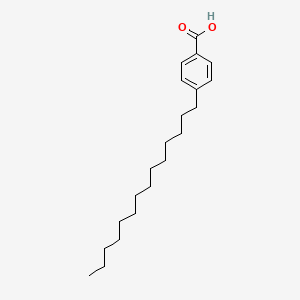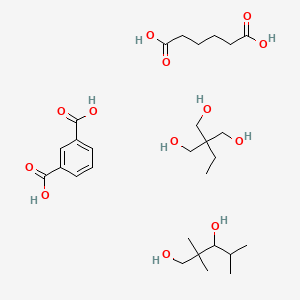
Benzene-1,3-dicarboxylic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;2,2,4-trimethylpentane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenedicarboxylic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, hexanedioic acid and 2,2,4-trimethyl-1,3-pentanediol is a complex polymer compound. This polymer is synthesized through the polycondensation of the mentioned monomers, resulting in a material with unique properties suitable for various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polycondensation reaction of 1,3-benzenedicarboxylic acid with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, hexanedioic acid, and 2,2,4-trimethyl-1,3-pentanediol. The reaction typically occurs under high-temperature conditions, often in the presence of a catalyst to accelerate the process. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to achieve the desired polymer properties.
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large-scale reactors designed to handle high temperatures and pressures. The monomers are fed into the reactor in precise ratios, and the reaction is carefully monitored to ensure consistent polymer quality. The resulting polymer is then purified and processed into various forms, such as pellets or fibers, depending on its intended application.
Chemical Reactions Analysis
Types of Reactions
This polymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to changes in its physical and chemical properties.
Reduction: Reduction reactions can modify the polymer’s structure, potentially enhancing its performance in certain applications.
Substitution: The polymer can undergo substitution reactions, where specific functional groups are replaced with others to tailor its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids or ketones, while reduction could yield alcohols or alkanes. Substitution reactions can introduce new functional groups, such as halogens or alkyl groups, into the polymer structure.
Scientific Research Applications
This polymer has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced materials with tailored properties.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in tissue engineering and regenerative medicine.
Industry: Utilized in the production of high-performance coatings, adhesives, and composites.
Mechanism of Action
The mechanism by which this polymer exerts its effects depends on its specific application. In general, the polymer interacts with other molecules through various intermolecular forces, such as hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can influence the polymer’s physical and chemical properties, making it suitable for specific applications.
Comparison with Similar Compounds
Similar Compounds
Polyethylene terephthalate (PET): A widely used polymer with similar properties, commonly found in plastic bottles and textiles.
Polybutylene terephthalate (PBT): Another similar polymer used in engineering plastics and electrical components.
Polytrimethylene terephthalate (PTT): Known for its excellent mechanical properties and used in textiles and carpets.
Uniqueness
Compared to these similar compounds, the polymer offers unique properties due to the specific combination of monomers used in its synthesis. This results in a material with tailored mechanical, thermal, and chemical properties, making it suitable for specialized applications.
Properties
CAS No. |
55012-14-1 |
|---|---|
Molecular Formula |
C28H48O13 |
Molecular Weight |
592.7 g/mol |
IUPAC Name |
benzene-1,3-dicarboxylic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;2,2,4-trimethylpentane-1,3-diol |
InChI |
InChI=1S/C8H6O4.C8H18O2.C6H10O4.C6H14O3/c9-7(10)5-2-1-3-6(4-5)8(11)12;1-6(2)7(10)8(3,4)5-9;7-5(8)3-1-2-4-6(9)10;1-2-6(3-7,4-8)5-9/h1-4H,(H,9,10)(H,11,12);6-7,9-10H,5H2,1-4H3;1-4H2,(H,7,8)(H,9,10);7-9H,2-5H2,1H3 |
InChI Key |
IYTDFWLBQRJPIU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)(CO)CO.CC(C)C(C(C)(C)CO)O.C1=CC(=CC(=C1)C(=O)O)C(=O)O.C(CCC(=O)O)CC(=O)O |
Related CAS |
55012-14-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


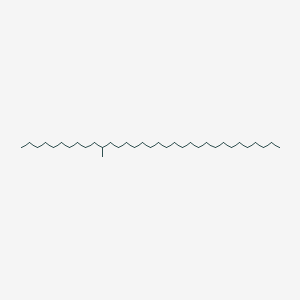
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylsulfanyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14624289.png)
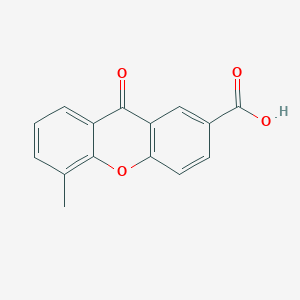

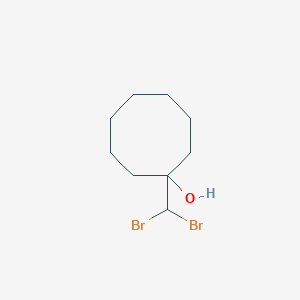
![(tert-Butylperoxy)[(1,1-diphenylethyl)peroxy]dimethylsilane](/img/structure/B14624311.png)

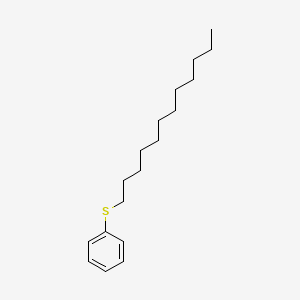
![Benzoic acid, 4-chloro-2-[(3,4-dimethylphenyl)amino]-](/img/structure/B14624334.png)
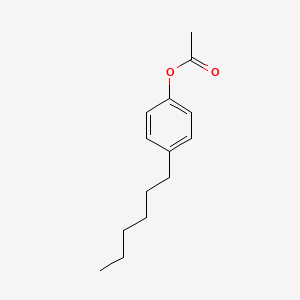
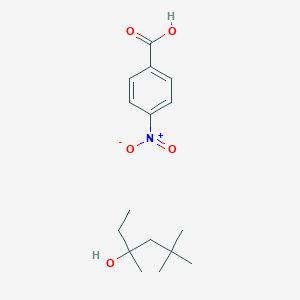
![2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]propanoic acid](/img/structure/B14624351.png)
